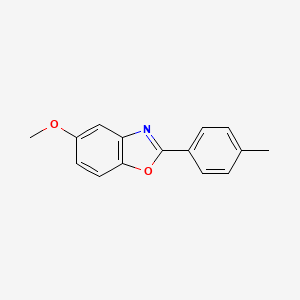

2-(4-Methylphenyl)-5-methoxybenzoxazole

Description

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

5-methoxy-2-(4-methylphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO2/c1-10-3-5-11(6-4-10)15-16-13-9-12(17-2)7-8-14(13)18-15/h3-9H,1-2H3 |

InChI Key |

QMACQPUOUGIINK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Benzoxazole Derivatives

- 5-Methyl-2-phenylbenzoxazole (7420-86-2): Substituted with a methyl group at position 5 and a phenyl group at position 2.

- 2-Phenylbenzo[d]oxazole (833-50-1) : Lacks substituents on the benzene ring, leading to simpler electronic properties. This compound serves as a foundational structure for understanding substituent effects .

Benzothiazole Derivatives

- 2-(4-Methoxyphenyl)benzothiazole : Features a sulfur atom in place of the oxygen atom in benzoxazole. The methoxy group at position 4 enhances electron density, similar to the target compound’s 5-methoxy group. This derivative exhibits a melting point of 393 K and a synthesis yield of 94% under microwave irradiation .

Oxazole Derivatives

- 4-(2-Methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one : Contains an oxazolone ring with a 4-methylphenyl group and methoxy substituent. This compound’s crystal structure and biological activity (e.g., antimicrobial properties) highlight the influence of substituent positioning on functionality .

Key Observations :

- Substituents like methoxy groups may require specific protecting-group strategies during synthesis.

Physicochemical Properties

Key Observations :

Preparation Methods

Ullmann-Type Coupling and Limitations

Early routes relied on Ullmann couplings between 5-methoxybenzoxazole and 4-iodotoluene, using copper catalysts at elevated temperatures. However, these methods suffered from poor yields (<30%) and required stoichiometric amounts of copper, complicating purification. The emergence of transition metal catalysis has largely supplanted these approaches.

Nucleophilic Aromatic Substitution

Substituting the oxazole ring’s 2-position with 4-methylphenyl Grignard reagents under basic conditions (e.g., K₂CO₃ in DMF) provided moderate yields (40–50%) but incurred regioselectivity challenges when multiple reactive sites were present.

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-Catalyzed Direct Arylation

The Royal Society of Chemistry’s optimized protocol (2012) demonstrates efficient direct arylation of 5-methoxybenzoxazole with 4-methylbenzene derivatives. Key conditions include:

Catalyst System : Pd(OAc)₂ (10 mol%) with CuBr₂ (2 equiv) as an oxidant.

Base and Solvent : K₃PO₄ (2 equiv) and DMA under oxygen atmosphere.

Yield : 71–93% for analogous 2-arylbenzoxazoles.

Mechanistic Insight :

The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where palladium activates the C–H bond of benzene, followed by oxidative addition to the benzoxazole. The use of pivalic acid (PivOH) as an additive accelerates deprotonation, while oxygen ensures catalyst reoxidation.

Table 1: Optimization of Direct Arylation Parameters

| Entry | Base | Oxidant | Solvent | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Cu(OAc)₂ | DMA | None | 0 |

| 8 | K₃PO₄ | CuBr₂ | DMA | PivOH | 71 |

| 38 | K₃PO₄ | CuBr₂ | DMA | PivOH | 50 |

Nickel-Mediated Cross-Coupling of Sulfonate Esters

A patent by US6433214B1 discloses a nickel-catalyzed method using methyl 2-(perfluorobutanesulfonyloxy)benzoate and p-tolylzinc bromide:

Reaction Scheme :

where Rf = perfluorobutane and Ar = 4-methylphenyl.

Optimized Conditions :

-

Catalyst: NiCl₂ reduced in situ with n-BuLi (1.6 equiv) and PPh₃ (2 equiv).

-

Solvent: THF at 25°C for 12 hours.

Advantages Over Palladium :

Nickel catalysts tolerate electron-deficient arylzinc reagents, avoiding protodehalogenation side reactions common in palladium systems.

Table 2: Nickel vs. Palladium Catalysis Performance

| Parameter | Nickel System | Palladium System |

|---|---|---|

| Catalyst Loading | 5 mol% | 10 mol% |

| Temperature | 25°C | 120°C |

| Yield | 82–91% | 71–93% |

| Selectivity | >95% | 85–90% |

Ligand and Solvent Effects

Phosphine Ligands in Nickel Catalysis

Triphenylphosphine (PPh₃) proved critical for stabilizing Ni(0) intermediates, preventing aggregation into inactive clusters. Replacing PPh₃ with bulkier ligands (e.g., tricyclohexylphosphine) reduced yields to <30% due to steric hindrance.

Solvent Polarity and Reaction Rate

Nonpolar solvents like toluene slowed reaction kinetics (24–72 hours), whereas THF’s moderate polarity facilitated ligand exchange and intermediate solvation, achieving completion in 12 hours. In contrast, palladium-catalyzed arylations required polar aprotic DMA to stabilize charged transition states.

Scalability and Industrial Feasibility

Q & A

Basic: How can the synthesis of 2-(4-Methylphenyl)-5-methoxybenzoxazole be optimized for yield and purity?

Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:

- Key Steps :

- Oxazole ring formation : Use 4-methylbenzaldehyde and methoxy-substituted precursors in a cyclization reaction. Dehydrating agents (e.g., p-toluenesulfonic acid) and solvents like toluene or dichloromethane are effective .

- Substitution reactions : Introduce methoxy groups via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.

- Yield Optimization : Microwave-assisted synthesis (e.g., 100–120°C for 1–2 hours) can improve reaction efficiency compared to traditional thermal methods .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).

- ¹³C NMR : Confirm oxazole ring carbons (δ 140–160 ppm) and methylphenyl substituents .

- IR Spectroscopy : Detect C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268.12) .

Advanced: How does the substitution pattern on the benzoxazole core influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : Para-substitution (5-methoxy) enhances electron-donating effects, improving interactions with biological targets like enzymes .

- Methylphenyl Group : Ortho/meta/para substitutions alter steric effects. Para-substitution (4-methylphenyl) maximizes hydrophobic interactions in enzyme binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.